1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid
Overview
Description
“1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid” is a chemical compound. It is used as a building block in the synthesis of azaspiro .
Synthesis Analysis
The compound can be synthesized from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Molecular Structure Analysis
The molecular formula of “this compound” is C11H12BrNO2. The molecular weight is 270.12 g/mol.Chemical Reactions Analysis
Azetidines are valuable compounds in organic synthesis and medicinal chemistry. The reactivity of azetidines is driven by a considerable ring strain . This substrate can be readily functionalized via enolization at the 3-position in the presence of LDA .Scientific Research Applications
Synthesis and Chemical Properties
Amino Acid-Azetidine Chimeras : The synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids, including those related to 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid, has been explored. These compounds, with heteroatomic side chains, serve as tools for studying peptide activity and conformation influence (Sajjadi & Lubell, 2008).
Functionalized Aziridine and Azetidine Derivatives : Research focused on the synthesis of new azetidine derivatives, including those similar to this compound, for potential biological and foldameric applications. These compounds feature bromo-substituted carbon centers for further functionalization (Žukauskaitė et al., 2011).
Biological and Medicinal Chemistry Applications
Azetidine in the Food Chain : Azetidine-2-carboxylic acid, closely related to this compound, is present in sugar beets and could misincorporate into proteins in place of proline, causing toxic effects and congenital malformations. This highlights the potential implications of azetidine derivatives in human health (Rubenstein et al., 2009).
Self-Curable Polyurethane Dispersion : An azetidine-containing compound was synthesized and introduced into a polyurethane prepolymer, demonstrating potential for use in self-curable aqueous-based polyurethane dispersions. This showcases the application of azetidine derivatives in polymer science (Wang et al., 2006).
Applications in Synthesis and Drug Design
- Azetidine Derivatives in GABA Uptake Inhibition : Azetidine derivatives, similar to this compound, were evaluated as inhibitors of GABA uptake, displaying moderate affinity to GAT-1 and GAT-3 transporters. This research signifies the potential of azetidine derivatives in the development of new therapeutics (Faust et al., 2010).
Future Directions
Mechanism of Action
Target of Action
Azetidines and their derivatives are known to be valuable compounds in pharmaceutical and agrochemical research
Mode of Action
Azetidines, in general, have a unique reactivity driven by a considerable ring strain, which can be triggered under appropriate reaction conditions . This allows them to interact with their targets in a unique manner. More research is needed to understand the specific interactions of this compound with its targets.
Biochemical Pathways
Azetidines are known to be involved in various biochemical processes due to their unique reactivity
Properties
IUPAC Name |
1-[(3-bromophenyl)methyl]azetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c12-10-3-1-2-8(4-10)5-13-6-9(7-13)11(14)15/h1-4,9H,5-7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEDOYNWVDOTMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC(=CC=C2)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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